1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

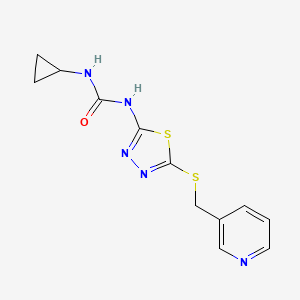

1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a pyridin-3-ylmethylthio group at the 5-position and a cyclopropyl urea moiety at the 2-position. The 1,3,4-thiadiazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities .

Properties

IUPAC Name |

1-cyclopropyl-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5OS2/c18-10(14-9-3-4-9)15-11-16-17-12(20-11)19-7-8-2-1-5-13-6-8/h1-2,5-6,9H,3-4,7H2,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBAVUINSRVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₃N₅O₂S₂

- Molecular Weight : 359.4 g/mol

- CAS Number : 1226448-36-7

This compound features a cyclopropyl group, a thiadiazole ring, and a pyridine moiety, contributing to its diverse biological activities.

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that thiadiazole derivatives possess significant anticancer properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole were shown to inhibit cell proliferation in U937 cells with an IC₅₀ value of approximately 16.23 μM, which is comparable to established chemotherapeutics like etoposide (17.94 μM) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated. Thiadiazole derivatives have shown activity against a range of bacterial strains. For example, similar compounds demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thiadiazole ring enhances antimicrobial properties .

The mechanisms underlying the biological activities of this compound may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. Thiadiazoles are known to affect mitochondrial function and induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) production .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical settings:

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Bioactivity : Halogenated benzylthio groups (e.g., 4-chlorobenzyl in 5e or 2,4-dichlorobenzyl in Toolabi et al. ) correlate with enhanced anticonvulsant activity, likely due to improved hydrophobic interactions. The target compound’s pyridinyl group may favor CNS penetration but lacks direct anticonvulsant data.

- Metabolic Stability : Cyclopropyl substituents (target compound) are less prone to CYP450-mediated oxidation compared to phenyl or benzyl groups in 5h or 8c .

- Synthetic Accessibility : Benzylthio derivatives (e.g., 5h) achieve higher yields (88%) than fluorinated analogs, suggesting steric and electronic factors influence reaction efficiency .

Anticonvulsant Activity

Compounds with halogenated benzylthio groups (e.g., 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea) exhibit potent anticonvulsant activity (ED50 = 0.65 μmol/kg), surpassing standard drugs in maximal electroshock (MES) tests . The target compound’s pyridinyl group may reduce efficacy in this context due to reduced hydrophobicity.

Antifungal Activity

Fluconazole-based analogs (e.g., 8c ) with triazole and difluorophenyl groups show strong antifungal activity via CYP51 inhibition.

Computational Predictions

In silico studies of 1,3,4-thiadiazol-2-yl ureas highlight the importance of urea moieties in hydrogen bonding with biological targets . The cyclopropyl group in the target compound may improve bioavailability compared to bulkier substituents (e.g., 5-isopropyl-2-methylphenoxy in 5e ).

Pharmacokinetic and Toxicity Considerations

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopropyl-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea?

Methodological Answer: The synthesis involves multi-step protocols:

Thiadiazole Core Formation : React 5-mercapto-1,3,4-thiadiazole derivatives with pyridin-3-ylmethyl halides under basic conditions (e.g., triethylamine in DMF at 60–80°C) to introduce the thioether group .

Urea Linkage : Couple the thiadiazole intermediate with cyclopropylamine via carbodiimide-mediated reactions (e.g., EDCI/HOBt in DCM) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thioether formation | Pyridin-3-ylmethyl bromide, Et₃N, DMF, 70°C | 65–75% |

| Urea coupling | Cyclopropylamine, EDCI, HOBt, DCM, RT | 50–60% |

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of cyclopropyl protons (δ 0.5–1.2 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm) .

- HRMS : Verify molecular ion peaks matching the formula C₁₃H₁₄N₆OS₂ (calculated [M+H]⁺: 347.06) .

- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement of the thiadiazole-pyridine-urea framework (if single crystals are obtainable) .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

- Anticancer Screening : Test against MCF-7 (breast) and A549 (lung) cancer cell lines using MTT assays. Compare IC₅₀ values with cisplatin as a reference (e.g., IC₅₀ < 10 µM indicates high potency) .

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

-

Substituent Variations :

- Replace the cyclopropyl group with other alkyl/aryl groups (e.g., tert-butyl, phenyl) to assess steric effects on bioactivity .

- Modify the pyridine moiety (e.g., 4-pyridyl vs. 3-pyridyl) to study electronic influences .

-

Biological Evaluation : Compare IC₅₀ values across derivatives to identify critical pharmacophores. For example:

Derivative Pyridine Position IC₅₀ (MCF-7) 3-Pyridyl Meta 0.084 mM 4-Pyridyl Para 0.12 mM

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Mechanistic Follow-Up : Use target-specific assays (e.g., enzyme inhibition for kinases or proteases) to validate hypotheses. For instance, test GABAₐ receptor binding if neuroactivity is suspected .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify trends .

Q. How can the mechanism of action be elucidated for this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with potential targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize targets with binding energies < −8.0 kcal/mol .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Pharmacological Profiling : Use selective inhibitors (e.g., LY294002 for PI3K) in combination studies to pinpoint synergistic/antagonistic effects .

Q. What analytical methods address stability and degradation issues?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12). Monitor degradation via HPLC-MS .

- Stability-Indicating Assays : Develop a validated HPLC method (C18 column, acetonitrile/water gradient) to quantify intact compound and degradants .

Future Research Directions

- In Vivo Efficacy : Conduct pharmacokinetic studies in rodents to assess oral bioavailability and half-life .

- Toxicity Profiling : Evaluate hepatotoxicity (ALT/AST levels) and nephrotoxicity (BUN/creatinine) in acute/chronic dosing models .

- Formulation Optimization : Explore nanoencapsulation (e.g., PLGA nanoparticles) to enhance solubility and target delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.